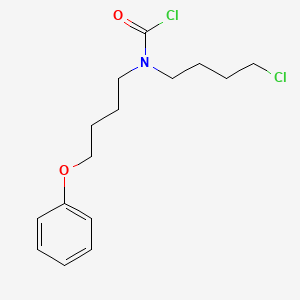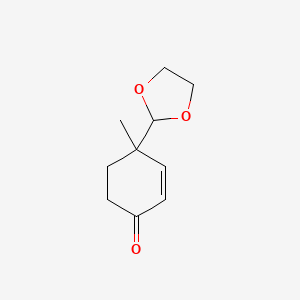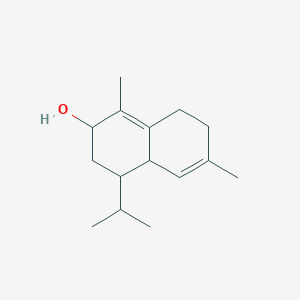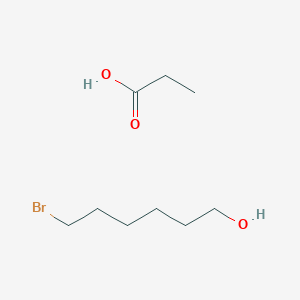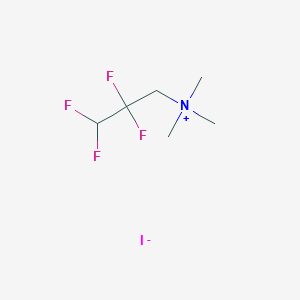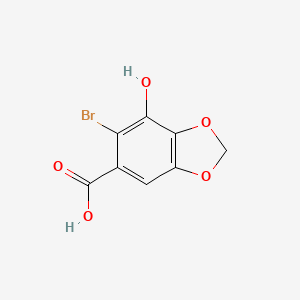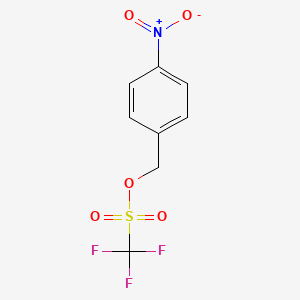![molecular formula C11H13Cl2NO2S B14303931 2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 121776-35-0](/img/structure/B14303931.png)
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including dichloro, dimethyl, thiophene, and oxazolidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Chlorination: The final step involves the chlorination of the intermediate compound to introduce the dichloro groups, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the oxazolidinone ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified oxazolidinones.
Substitution: Alkylated or arylated derivatives.
科学研究应用
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichloro groups and oxazolidinone ring are key to its reactivity and biological activity. It may act by:
Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: The thiophene ring can intercalate with DNA, affecting replication and transcription processes.
相似化合物的比较
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
2,2-Dichloro-1-[2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl]ethan-1-one: Similar structure but with a pyridine ring instead of thiophene.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one: Lacks the oxazolidinone ring and dichloro groups.
3-Benzhydryl-5-(chloromethyl)oxazolidin-2-one: Contains a benzhydryl group and a single chloromethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
121776-35-0 |
|---|---|
分子式 |
C11H13Cl2NO2S |
分子量 |
294.2 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2,2-dimethyl-5-thiophen-2-yl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-11(2)14(10(15)9(12)13)6-7(16-11)8-4-3-5-17-8/h3-5,7,9H,6H2,1-2H3 |
InChI 键 |
BIXDGFXKRPNCKF-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(CC(O1)C2=CC=CS2)C(=O)C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


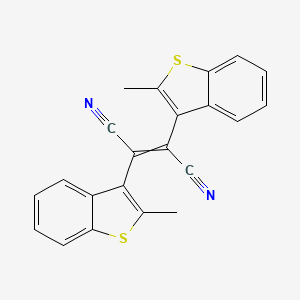
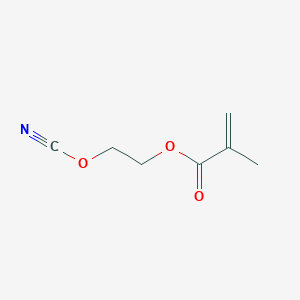
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
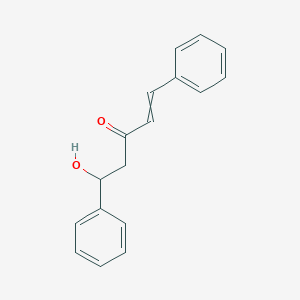
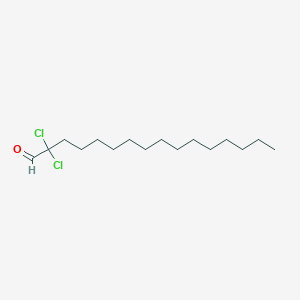
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
